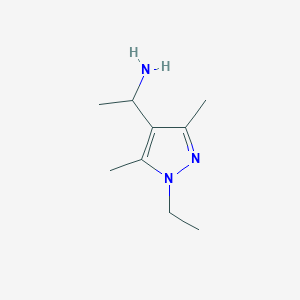

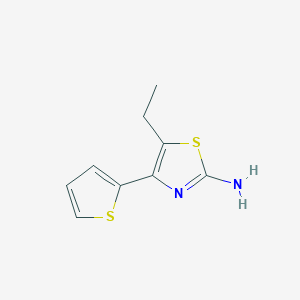

![molecular formula C12H12F3NO B1309980 (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 72851-19-5](/img/structure/B1309980.png)

(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as DMPP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. DMPP has a range of interesting properties, such as its ability to act as a Lewis acid and its ability to form a variety of coordination complexes. These properties have made DMPP an attractive compound for a range of research applications, and it has been used in a variety of experiments in organic and inorganic chemistry, and in biochemistry.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

A compound structurally related to (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, has been utilized in PET imaging to measure amyloid deposits in vivo in the brain of patients with Alzheimer's disease. This technique enables early detection and evaluation of new antiamyloid therapies, highlighting its importance in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain (Nordberg, 2007).

Lignin Acidolysis Research

In the realm of organic chemistry and materials science, (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one or derivatives thereof could theoretically be involved in studies focusing on the acidolysis of lignin. For instance, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane has been explored to understand the mechanism of C-C bond cleavage, suggesting a potential area of application for similar compounds in elucidating organic reaction mechanisms and in the development of new materials from lignin (Yokoyama, 2015).

Antitubercular Drug Design

The incorporation of the trifluoromethyl group, as seen in (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, is noteworthy in the development of antitubercular agents. This group has been identified to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular drugs, making compounds with such substituents crucial in the search for more effective treatments against tuberculosis (Thomas, 1969).

Organic Light-Emitting Diodes (OLEDs)

Compounds similar to (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one might find applications in the development of organic light-emitting diodes (OLEDs). For example, the BODIPY platform, which involves structurally related compounds, has been explored for its potential in creating green to NIR OLEDs, demonstrating the importance of such molecules in advancing organic electronics and photonics technologies (Squeo & Pasini, 2020).

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-8H,1-2H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXXUJAADIZIRL-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)

![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)